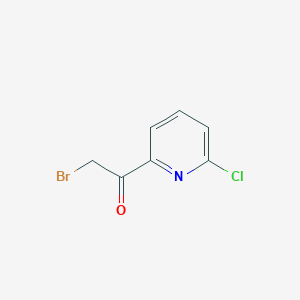
2-Bromo-1-(6-chloropyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(6-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(6-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to higher purity and consistency in the final product .
化学反応の分析
Types of Reactions
2-Bromo-1-(6-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-Bromo-1-(6-chloropyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
作用機序
The mechanism of action of 2-Bromo-1-(6-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modulation of their activity . The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-6-chloropyridine: Similar structure but lacks the ethanone group, making it less reactive in certain chemical reactions.
2-Bromo-1-(2-chloropyridin-4-yl)ethanone: Similar structure but with the chlorine atom at a different position, leading to different reactivity and biological activity.
5-Bromo-6-chloropyridin-2-amine: Contains an amine group instead of an ethanone group, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-1-(6-chloropyridin-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The ethanone group also allows for further functionalization, making it a versatile intermediate in various chemical syntheses .
特性
分子式 |
C7H5BrClNO |
|---|---|
分子量 |
234.48 g/mol |
IUPAC名 |
2-bromo-1-(6-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 |
InChIキー |
WULVQPCCJIIRKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Cl)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


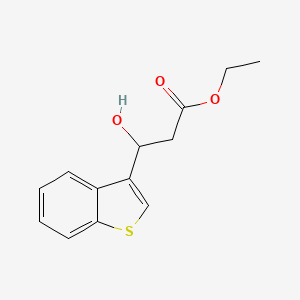

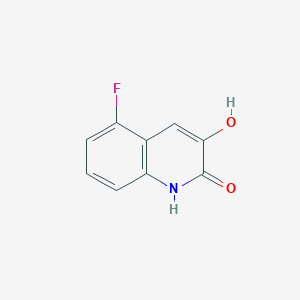
![2-(Hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B15333201.png)
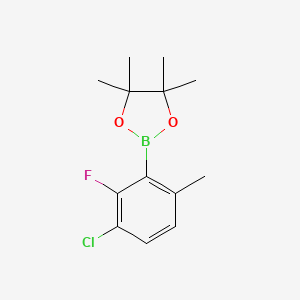


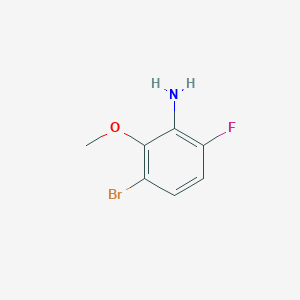


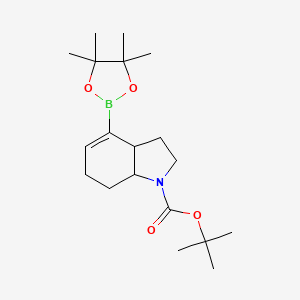


![4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15333258.png)
